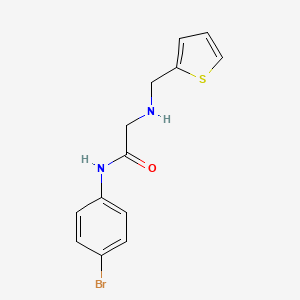
(E)-2-(3-Chloro-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(3-Chloro-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a styryl group substituted with a chlorine atom and a methyl group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-Chloro-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the styryl precursor, which is chlorinated and methylated.
Borylation: The styryl precursor undergoes a borylation reaction with bis(pinacolato)diboron under palladium-catalyzed conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate and a ligand such as triphenylphosphine, at elevated temperatures (around 80-100°C).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-Chloro-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or potassium thiolate.
Major Products
The major products formed from these reactions include boronic acids, saturated alkyl boronates, and substituted styryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(3-Chloro-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for the synthesis of more complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and electronic materials, due to its unique electronic properties.
Mechanism of Action
The mechanism by which (E)-2-(3-Chloro-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as its role in cross-coupling reactions where it acts as a boron source.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Styryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the chlorine and methyl substituents.
(E)-2-(3-Bromo-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromine atom instead of chlorine.
Uniqueness
(E)-2-(3-Chloro-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both chlorine and methyl substituents on the styryl group, which can influence its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C15H20BClO2 |
|---|---|
Molecular Weight |
278.6 g/mol |
IUPAC Name |
2-[(E)-2-(3-chloro-2-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BClO2/c1-11-12(7-6-8-13(11)17)9-10-16-18-14(2,3)15(4,5)19-16/h6-10H,1-5H3/b10-9+ |
InChI Key |
VQPYHZZEOJABJI-MDZDMXLPSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C(=CC=C2)Cl)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















